

Physicochemical properties of 2-Chloro-4-methylpyridin-3-ol

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Compound of Interest

Compound Name: 2-Chloro-4-methylpyridin-3-ol

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An In-depth Technical Guide to the Physicochemical Characterization of **2-Chloro-4-methylpyridin-3-ol**

Authored by: A Senior Application Scientist Introduction

2-Chloro-4-methylpyridin-3-ol is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. Its structural features—a chlorinated pyridine ring with hydroxyl and methyl functional groups—suggest potential applications as a scaffold in the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug design, synthesis, and formulation. This guide provides a comprehensive overview of the essential physicochemical properties of **2-Chloro-4-methylpyridin-3-ol** and details the experimental protocols for their determination. The methodologies described herein are grounded in established scientific principles to ensure data integrity and reproducibility, reflecting a commitment to expertise, authoritativeness, and trustworthiness.

Molecular Structure and Identity

The foundational step in characterizing any chemical compound is to confirm its molecular structure and identity. For **2-Chloro-4-methylpyridin-3-ol**, this involves a combination of spectroscopic techniques.

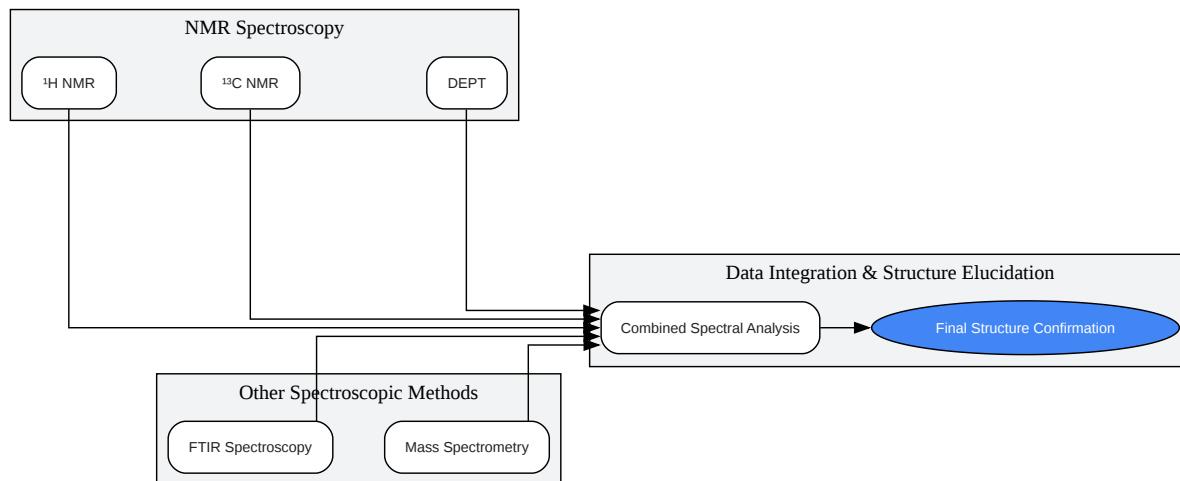
Molecular Formula: C₆H₆CINO Molecular Weight: 143.57 g/mol CAS Number: 884494-70-6[[1](#)]

Spectroscopic Characterization

A suite of spectroscopic methods is employed to elucidate and confirm the molecular structure.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique for determining the structure of organic molecules.[[2](#)][[3](#)] A complete analysis of both ¹H and ¹³C NMR spectra is expected for unambiguous structure elucidation.[[2](#)][[4](#)]
- Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the presence of specific functional groups within the molecule.[[5](#)][[6](#)][[7](#)]
- Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.[[8](#)][[9](#)][[10](#)]

The logical workflow for spectroscopic analysis is depicted below:



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Caption: Logical workflow for the structural elucidation of **2-Chloro-4-methylpyridin-3-ol** using spectroscopic methods.

Table 1: Predicted Spectroscopic Data for 2-Chloro-4-methylpyridin-3-ol

Technique	Expected Features
¹ H NMR	Signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and hydroxyl groups.
¹³ C NMR	Resonances for each of the six unique carbon atoms in the molecule. The chemical shifts will indicate the electronic environment of each carbon. [11]
FTIR	A broad absorption band in the 3650-3250 cm ⁻¹ region indicating the O-H stretch of the hydroxyl group. Characteristic peaks for C=C and C-N stretching of the pyridine ring, and a C-Cl stretching vibration.
Mass Spec.	A molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will provide further structural information.

Physical Properties

Melting Point

The melting point of a solid is a critical indicator of its purity.[\[12\]](#)[\[13\]](#) Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impure samples melt over a wider and lower temperature range.[\[12\]](#)

Experimental Protocol: Capillary Melting Point Determination[\[14\]](#)

The capillary method is a common and straightforward technique for determining the melting point.[\[14\]](#)

Methodology:

- Sample Preparation: Ensure the sample of **2-Chloro-4-methylpyridin-3-ol** is completely dry and in a fine powder form.[14]
- Capillary Tube Loading: Gently tap the open end of a capillary tube into the powdered sample to pack a small amount (2-4 mm in height) into the sealed end.[15]
- Apparatus Setup: Place the packed capillary tube into a calibrated melting point apparatus. [14][15]
- Approximate Melting Point Determination: Heat the sample rapidly to get an approximate melting point. This is a time-saving measure.[12][15]
- Accurate Melting Point Determination: Allow the apparatus to cool to at least 10°C below the approximate melting point.[15] Insert a new sample and heat slowly, at a rate of 1-3°C per minute, near the expected melting point.[15]
- Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a liquid. This range is the melting point of the compound.[15]

Table 2: Physical Properties of 2-Chloro-4-methylpyridin-3-ol

Property	Value	Method of Determination
Melting Point	To be determined	Capillary Method
Appearance	To be determined	Visual Inspection

Chemical Properties

Solubility

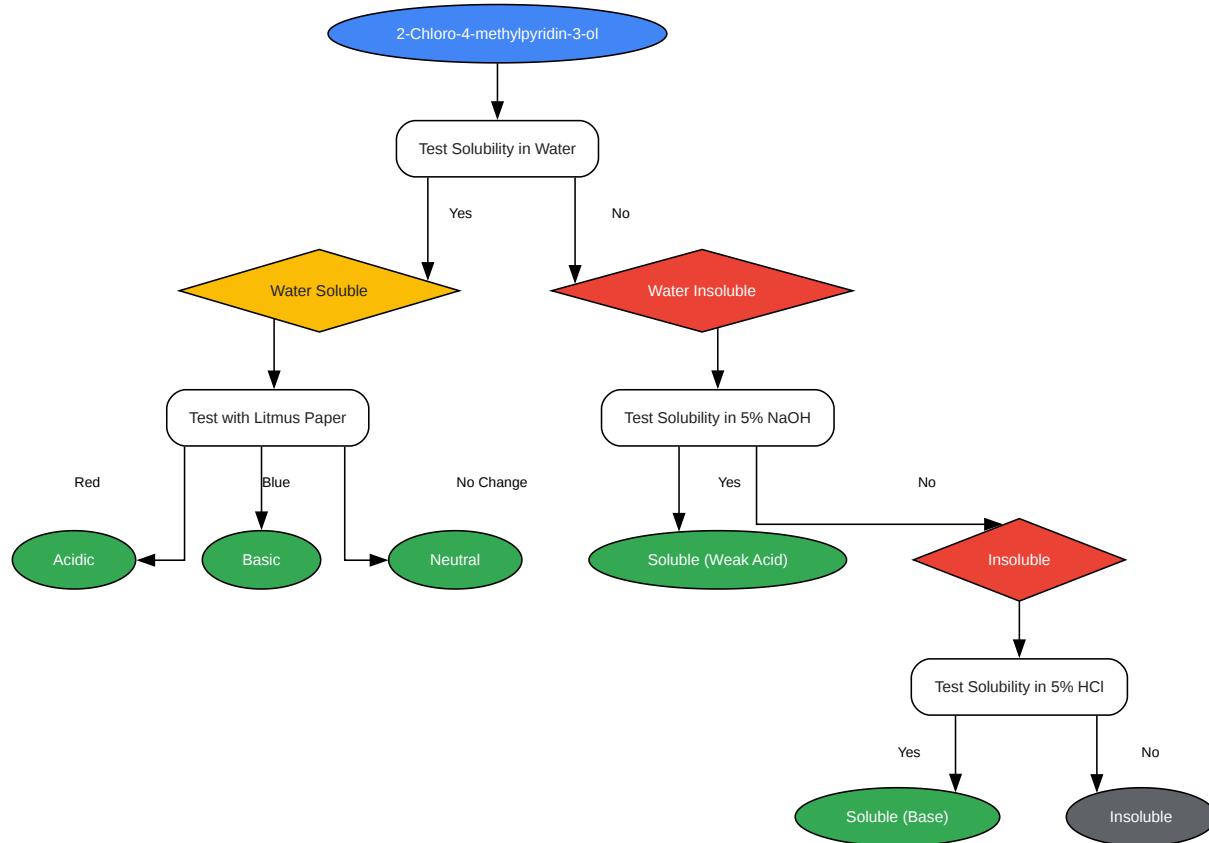
Solubility is a crucial parameter in drug development as it influences absorption and bioavailability. The "like dissolves like" principle is a useful guideline, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[16] The presence of a polar hydroxyl group and the pyridine nitrogen suggests that **2-Chloro-4-methylpyridin-3-ol** will exhibit some solubility in polar solvents.

Experimental Protocol: Qualitative Solubility Testing[17][18][19]

A systematic approach to solubility testing can provide significant information about the functional groups and polarity of a molecule.[17]

Methodology:

- Solvent Selection: A range of solvents with varying polarities should be used, including water, diethyl ether, 5% aqueous NaOH, 5% aqueous NaHCO₃, and 5% aqueous HCl.[17][19]
- Procedure:
 - Add approximately 25 mg of **2-Chloro-4-methylpyridin-3-ol** to a small test tube.[17]
 - Add 0.75 mL of the selected solvent in portions, shaking vigorously after each addition.[17]
 - Observe whether the compound dissolves completely.
- Interpretation:
 - Water Solubility: Indicates the presence of polar functional groups.[17] The pH of the aqueous solution should be tested with litmus paper to determine if the compound is acidic or basic.[19]
 - 5% NaOH Solubility: Solubility in a dilute base suggests the presence of an acidic functional group, such as the hydroxyl group on the pyridine ring, which is phenolic in nature.[17][20]
 - 5% NaHCO₃ Solubility: Differentiates between strong and weak acids. Phenols are typically insoluble in sodium bicarbonate solution.[20]
 - 5% HCl Solubility: Solubility in a dilute acid indicates the presence of a basic functional group, such as the pyridine nitrogen.[17][19][20]

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Caption: Decision workflow for the qualitative solubility testing of **2-Chloro-4-methylpyridin-3-ol**.

Table 3: Predicted Solubility Profile of 2-Chloro-4-methylpyridin-3-ol

Solvent	Predicted Solubility	Rationale
Water	Sparingly soluble to soluble	Presence of polar hydroxyl group and pyridine nitrogen capable of hydrogen bonding.
Diethyl Ether	Slightly soluble	A less polar organic solvent.
5% NaOH	Soluble	The phenolic hydroxyl group is acidic and will be deprotonated by a strong base.
5% NaHCO ₃	Insoluble	The phenolic hydroxyl group is likely not acidic enough to react with a weak base.
5% HCl	Soluble	The basic pyridine nitrogen will be protonated by an acid.

Acidity Constant (pKa)

The pKa is a quantitative measure of the strength of an acid in solution. For a molecule like **2-Chloro-4-methylpyridin-3-ol**, which has both an acidic (hydroxyl) and a basic (pyridine nitrogen) center, determining the pKa values is essential for understanding its ionization state at physiological pH.[21] Potentiometric titration is a highly precise and common method for pKa determination.[21][22]

Experimental Protocol: pKa Determination by Potentiometric Titration[21][22][23]

Methodology:

- Instrument Calibration: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).[23]
- Sample Preparation: Prepare a solution of **2-Chloro-4-methylpyridin-3-ol** of a known concentration (at least 10^{-4} M) in a suitable solvent system (e.g., water or a water/co-solvent

mixture).[22][23] The ionic strength of the solution should be kept constant using a background electrolyte like 0.15 M KCl.[23]

- Titration:
 - To determine the pKa of the acidic hydroxyl group, titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).
 - To determine the pKa of the basic pyridine nitrogen (as its conjugate acid), first, protonate it with a stoichiometric excess of a strong acid (e.g., 0.1 M HCl) and then titrate with a standardized strong base.
- Data Acquisition: Record the pH of the solution after each incremental addition of the titrant, ensuring the pH reading is stable.[23]
- Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve, which corresponds to the point of half-neutralization.[21][24] The first derivative of the curve can be used to accurately locate the equivalence point.[24]

Conclusion

This technical guide has outlined the fundamental physicochemical properties of **2-Chloro-4-methylpyridin-3-ol** and provided detailed, field-proven protocols for their experimental determination. By systematically applying these spectroscopic and analytical techniques, researchers can obtain a comprehensive and reliable characterization of this compound. This foundational knowledge is indispensable for advancing its potential applications in drug discovery and development, ensuring that subsequent research is built upon a solid and trustworthy understanding of its chemical nature.

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